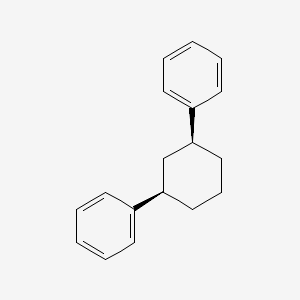
Morpholinomethylenebisphosphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinomethylenebisphosphonic acid, sodium salt is a chemical compound with the molecular formula C5H9NNa4O7P2 and a molecular weight of 349.03 g/mol . This compound is known for its unique structure, which includes a morpholine ring and two phosphonic acid groups. It is commonly used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholinomethylenebisphosphonic acid, sodium salt typically involves the reaction of morpholine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Morpholine, formaldehyde, and phosphorous acid.
Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.
Procedure: Morpholine is first reacted with formaldehyde to form a morpholinomethyl intermediate. This intermediate is then reacted with phosphorous acid to yield morpholinomethylenebisphosphonic acid. Finally, the acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinomethylenebisphosphonic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the phosphonic acid groups.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Morpholinomethylenebisphosphonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases due to its similarity to bisphosphonates.
Industry: It is used in the formulation of detergents, water treatment chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of morpholinomethylenebisphosphonic acid, sodium salt involves its interaction with specific molecular targets. In biological systems, it can bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts and reducing bone resorption . This mechanism is similar to that of other bisphosphonates, which are used to treat osteoporosis and other bone diseases.
Comparaison Avec Des Composés Similaires
Morpholinomethylenebisphosphonic acid, sodium salt can be compared with other bisphosphonates, such as alendronate, risedronate, and zoledronic acid. These compounds share a similar core structure but differ in their side chains, which can affect their potency, bioavailability, and specific applications . The unique morpholine ring in this compound distinguishes it from other bisphosphonates and may confer specific advantages in certain applications.
List of Similar Compounds
- Alendronate
- Risedronate
- Zoledronic acid
- Ibandronate
- Pamidronate
These compounds are all used in the treatment of bone diseases and share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Propriétés
| 94200-61-0 | |
Formule moléculaire |
C5H9NNa4O7P2 |
Poids moléculaire |
349.03 g/mol |
Nom IUPAC |
tetrasodium;[morpholin-4-yl(phosphonato)methyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C5H13NO7P2.4Na/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6;;;;/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
Clé InChI |
PWQRKQIXAALOTE-UHFFFAOYSA-J |
SMILES canonique |
C1COCCN1C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





